molecular formula C12H18ClN3O B2496986 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide CAS No. 1435804-59-3

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide

Cat. No.: B2496986
CAS No.: 1435804-59-3
M. Wt: 255.75
InChI Key: HXUWDBDIADEKOL-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a dimethylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-(dimethylamino)benzoic acid with a suitable amine, such as cyclopropylamine, under appropriate reaction conditions.

    Introduction of the Amino Group: The amino group is introduced through a nitration reaction followed by reduction. The nitration of the benzamide core yields a nitro compound, which is subsequently reduced to the corresponding amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of substituted benzamide derivatives.

Scientific Research Applications

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-cyclopropyl-4-(methylamino)benzamide
  • 3-amino-N-cyclopropyl-4-(ethylamino)benzamide
  • 3-amino-N-cyclopropyl-4-(propylamino)benzamide

Uniqueness

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide is unique due to the presence of the dimethylamino group, which imparts specific electronic and steric properties to the molecule

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-15(2)11-6-3-8(7-10(11)13)12(16)14-9-4-5-9/h3,6-7,9H,4-5,13H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTXMMCHSABEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)NC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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